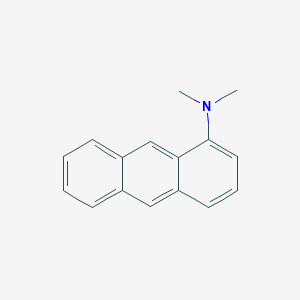
1-Anthracenamine, N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Anthracenamine, N,N-dimethyl- is an organic compound with the molecular formula C16H15N. It is a derivative of anthracene, where the amine group is substituted at the first position, and the nitrogen atom is further substituted with two methyl groups. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Anthracenamine, N,N-dimethyl- can be synthesized through several methods. One common approach involves the methylation of 1-anthracenamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 1-Anthracenamine, N,N-dimethyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Anthracenamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it into the corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or nitrated products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 1-Anthracenamine or anthracene.
Substitution: Halogenated anthracene derivatives.
Applications De Recherche Scientifique
1-Anthracenamine, N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in fluorescent probes and markers due to its aromatic structure.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of materials like polymers and resins, where its aromatic properties enhance stability and performance.
Mécanisme D'action
The mechanism of action of 1-Anthracenamine, N,N-dimethyl- involves its interaction with molecular targets through its aromatic and amine functionalities. It can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
1-Anthracenamine: The parent compound without the N,N-dimethyl substitution.
1-Anthracenol: An alcohol derivative of anthracene.
1-Nitroanthracene: A nitro-substituted derivative of anthracene.
Uniqueness: 1-Anthracenamine, N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the N,N-dimethyl group enhances its solubility in organic solvents and influences its reactivity compared to its parent compound, 1-Anthracenamine.
Propriétés
Numéro CAS |
54458-80-9 |
|---|---|
Formule moléculaire |
C16H15N |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
N,N-dimethylanthracen-1-amine |
InChI |
InChI=1S/C16H15N/c1-17(2)16-9-5-8-14-10-12-6-3-4-7-13(12)11-15(14)16/h3-11H,1-2H3 |
Clé InChI |
YPDZMGVFQJYGNH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl-](/img/structure/B14639374.png)
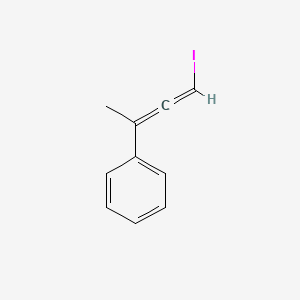
![Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14639410.png)
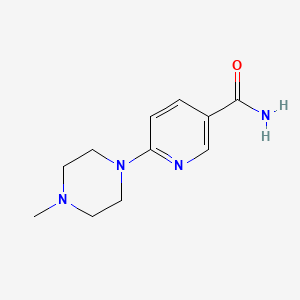
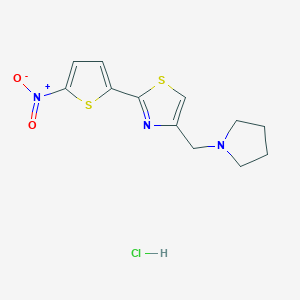
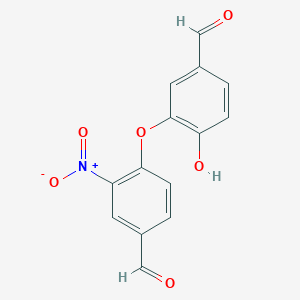
![5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole](/img/structure/B14639429.png)
![Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-](/img/structure/B14639435.png)
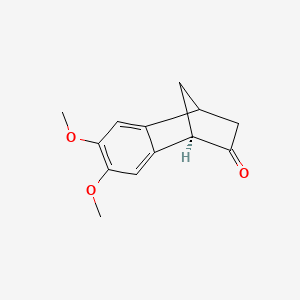
![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)
![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)
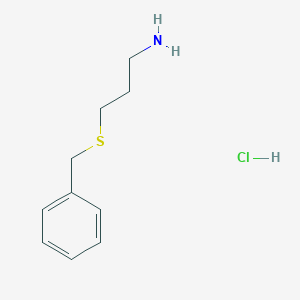
![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)
![4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline](/img/structure/B14639483.png)
